1-(Aminomethyl)cyclohexanol

Description

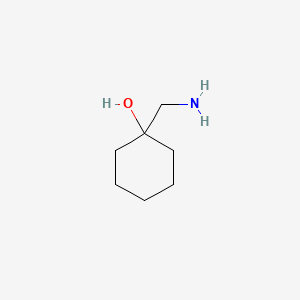

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSXTHMTOSFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193065 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4000-72-0, 71412-02-7 | |

| Record name | 1-(Aminomethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4000-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004000720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (aminomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of 1-(aminomethyl)cyclohexanol, a versatile bifunctional molecule with applications in organic synthesis and potential pharmacological relevance.

Core Molecular and Physicochemical Properties

This compound, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) on the same carbon atom.[1] This unique geminal arrangement of functional groups imparts specific chemical characteristics. The presence of the primary amine group confers basic properties, while the tertiary alcohol contributes to its polarity and hydrogen-bonding capabilities.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4][5][6][7] |

| Molecular Weight | 129.20 g/mol | [2][3][5][6] |

| CAS Number | 4000-72-0 | [1][2][3][6] |

| Melting Point | 122-123 °C | |

| Boiling Point | 120-128 °C (at 18 Torr) | |

| pKa (predicted) | 12.99 ± 0.20 | |

| LogP (predicted) | 0.114 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a cyclohexane chair conformation with the aminomethyl and hydroxyl groups attached to the C1 position. This geminal arrangement influences the molecule's reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

The protons of the cyclohexane ring are expected to appear as a broad multiplet in the range of 1.2-1.8 ppm.

-

The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet between 2.5 and 3.0 ppm.

-

The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon atoms of the cyclohexane ring are expected to resonate in the aliphatic region, typically between 20 and 40 ppm.

-

The carbon atom bearing the aminomethyl and hydroxyl groups (C1) would be significantly deshielded and is expected to appear in the range of 60-75 ppm.

-

The carbon of the aminomethyl group (-CH₂NH₂) would likely appear in the range of 40-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

N-H Stretch: One or two sharp to moderately broad bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are due to the C-H stretching of the cyclohexane and aminomethyl groups.

-

C-N Stretch: A medium to weak absorption is expected in the 1000-1250 cm⁻¹ range.

-

C-O Stretch: A medium to strong absorption in the 1000-1200 cm⁻¹ region is characteristic of the C-O bond of the tertiary alcohol.

Mass Spectrometry (MS)

The mass spectrum of this compound would likely exhibit fragmentation patterns typical for primary amino alcohols.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 129 may be weak or absent.

-

Alpha-Cleavage: The most prominent fragmentation pathway for amines and alcohols is alpha-cleavage. For this molecule, cleavage of the C-C bond adjacent to the nitrogen would result in a resonance-stabilized iminium ion. Loss of a C₅H₉ fragment from the cyclohexane ring would lead to a fragment at m/z = 58. Alternatively, cleavage of the C-C bond of the aminomethyl group could result in the loss of a •CH₂NH₂ radical, though this is less likely.

-

Loss of Water: A peak corresponding to [M-18]⁺ at m/z = 111, resulting from the loss of a water molecule, is also a common feature for alcohols.

-

Loss of Ammonia: A peak corresponding to [M-17]⁺ at m/z = 112, from the loss of an ammonia molecule, may also be observed.

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol

This two-step process involves the initial synthesis of 1-(nitromethyl)cyclohexanol from cyclohexanone and nitromethane, followed by its reduction to the target amino alcohol.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of 1-(nitromethyl)cyclohexanol.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Addition of Reactants: Cool the sodium ethoxide solution and add a mixture of cyclohexanone and nitromethane dropwise while maintaining the temperature below a specified limit.

-

Reaction: Stir the mixture until the reaction is complete.

-

Workup: Neutralize the reaction mixture with aqueous acetic acid. The oily layer of 1-(nitromethyl)cyclohexanol will separate.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ether). Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.

Step 2: Hydrogenation of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of this compound.

-

Hydrogenation Setup: Dissolve the crude 1-(nitromethyl)cyclohexanol in glacial acetic acid in a hydrogenation bottle.

-

Catalyst Addition: Add a Raney nickel catalyst to the solution.

-

Hydrogenation: Shake the mixture under hydrogen pressure, maintaining the temperature below 35 °C with cooling, until the theoretical amount of hydrogen is absorbed.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

-

Isolation: The filtrate contains the acetic acid salt of this compound. The free base can be obtained by neutralization with a suitable base followed by extraction and purification.

Causality Behind Experimental Choices:

-

Base-Catalyzed Henry Reaction: The use of a base like sodium ethoxide is crucial to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of cyclohexanone.

-

Acetic Acid Neutralization: Acetic acid is used to neutralize the reaction mixture and protonate the intermediate salt to form the desired 1-(nitromethyl)cyclohexanol.

-

Catalytic Hydrogenation: Raney nickel is a highly effective catalyst for the reduction of nitro groups to primary amines under hydrogen pressure.

-

Acetic Acid as Solvent: Acetic acid serves as a solvent for the hydrogenation and also helps to maintain the catalyst activity.

-

Temperature Control: The hydrogenation of the nitro group is exothermic. Maintaining the temperature below 35 °C is critical to prevent side reactions and catalyst deactivation.

Biological Activity and Applications

This compound and its derivatives are of interest to the pharmaceutical industry due to their potential biological activities.

-

Building Block in Organic Synthesis: The bifunctional nature of this molecule makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1]

-

Pharmacological Potential: Some studies on related aminocyclohexanol derivatives have shown anticonvulsant activity.[8][9] While specific peer-reviewed studies on the neuroprotective effects of this compound are limited, preliminary information suggests it may have potential in this area.[1] Further research is needed to fully elucidate its pharmacological profile.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Conclusion

This compound is a structurally interesting and synthetically useful molecule. This guide has provided a detailed overview of its fundamental properties, spectroscopic characteristics, a reliable synthesis protocol, and its potential applications and safety considerations. While there are gaps in the publicly available data, particularly regarding specific experimental spectroscopic values and quantitative physical properties, this guide serves as a valuable resource for researchers and professionals working with this compound.

References

-

PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved January 3, 2026, from [Link]

-

Abram, M., Jakubiec, M., Koczurkiewicz-Adamczyk, P., Pękala, E., Wnuk, M., & Rapacz, A. (2020). Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity. Molecules, 25(15), 3342. [Link]

-

Pękala, E., Abram, M., Jakubiec, M., Koczurkiewicz, P., Wnuk, M., & Rapacz, A. (2014). Synthesis, anticonvulsant activity and metabolism of 4-chlor-3-methylphenoxyethylamine derivatives of trans-2-aminocyclohexan-1-ol. Chirality, 26(12), 805–812. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved January 3, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H15NO). Retrieved January 3, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved January 3, 2026, from [Link]

-

Pharos. (n.d.). Cyclohexanol, 1-(aminomethyl)-. Retrieved January 3, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(AMINOMETHYL)CYCLOHEXAN-1-OL. Retrieved January 3, 2026, from [Link]

Sources

- 1. CAS 4000-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Aminomethyl)cyclohexan-1-ol | SIELC Technologies [sielc.com]

- 4. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-(aminomethyl)cyclohexan-1-ol | 4000-72-0 [chemicalbook.com]

- 7. 1-(AMINOMETHYL)CYCLOHEXAN-1-OL | CAS 19968-85-5 [matrix-fine-chemicals.com]

- 8. Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticonvulsant activity and metabolism of 4-chlor-3-methylphenoxyethylamine derivatives of trans-2-aminocyclohexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Aminomethyl)cyclohexanol CAS number 4000-72-0 details

An In-Depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)

Authored by a Senior Application Scientist

Abstract

This compound, identified by CAS number 4000-72-0, is a bifunctional organic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. This unique structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its utility spans from being a key intermediate in the synthesis of complex pharmaceuticals to a standalone molecule with inherent biological activities. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, applications in drug discovery, and essential safety protocols, tailored for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction and Molecular Overview

This compound is a cycloaliphatic compound that integrates two highly reactive functional groups: a nucleophilic aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) attached to the same carbon atom of the cyclohexane ring.[1] This arrangement imparts a specific stereoelectronic profile, influencing its reactivity and interaction with biological targets. The presence of the basic amine and the hydrogen-bond-donating alcohol group governs its solubility in polar solvents and its utility as a scaffold for creating diverse molecular architectures.[1] It has been investigated for several biological activities, including neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory effects, and is known to be a ligand for the benzodiazepine receptor.[2]

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application in research and synthesis. The data, aggregated from various authoritative sources, is summarized below.

| Property | Value | Source(s) |

| CAS Number | 4000-72-0 | [3][4] |

| Molecular Formula | C₇H₁₅NO | [3][4][5] |

| Molecular Weight | 129.20 g/mol | [3][5] |

| IUPAC Name | 1-(aminomethyl)cyclohexan-1-ol | [3] |

| Synonyms | (Aminomethyl)cyclohexan-1-ol, 1-Aminomethyl-1-cyclohexanol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 122-123 °C | [4] |

| Boiling Point | 120-128 °C (at 18 Torr) | [4] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | C1CCC(CC1)(CN)O | [6] |

| InChIKey | XUSXTHMTOSFZII-UHFFFAOYSA-N | [3][5] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from cyclohexanone. This pathway is a classic example of nitroalkane chemistry followed by catalytic reduction, a robust and scalable method in organic synthesis.

Logical Workflow for Synthesis

Caption: Derivatization potential of this compound.

Key Therapeutic Areas of Interest

-

Neurological Disorders: This compound is structurally related to Gabapentin [2-(1-(aminomethyl)cyclohexyl)acetic acid], a widely used anticonvulsant and neuropathic pain agent. [7][8]As such, this compound and its derivatives are key intermediates and targets of interest for developing novel GABA analogs and other CNS-acting drugs. [7]* Neuroprotection: Research has indicated that this compound itself exhibits neuroprotective effects, potentially through its interaction with the benzodiazepine receptor. [2]* Anticonvulsant and Anti-inflammatory Activity: The core structure has been shown to possess anticonvulsant and anti-inflammatory properties, making it a valuable starting point for the development of new therapeutics in these areas. [2]

Analytical Characterization

Quality control and characterization of this compound are essential for its use in synthesis.

-

Mass Spectrometry (MS): GC-MS is a standard method for confirming the molecular weight and identifying fragmentation patterns. [3]* Infrared Spectroscopy (IR): IR spectra can confirm the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine, respectively. [3]* High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis and purification of this compound. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid. [9]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

According to aggregated data from ECHA notifications, the compound is classified as follows:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4). [3]* H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1). [3]

Pictogram Signal Word Hazard Class |

| Danger | Acute Tox. 4, Eye Dam. 1 |

Precautionary Measures and PPE

-

Handling: Use only in a well-ventilated area, such as a fume hood. [10][11]Avoid breathing dust or vapors and prevent contact with skin and eyes. [11][12]Wash hands thoroughly after handling. [10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [12][13]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [12][13]If swallowed, rinse mouth and seek medical attention. [13]If on skin, wash off immediately with plenty of water. [12]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][10]Keep in an inert atmosphere to prevent degradation. [4]* Incompatibilities: Keep away from strong oxidizing agents. [12]

Conclusion

This compound (CAS 4000-72-0) is more than a simple chemical intermediate; it is a powerful building block for modern drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its amine and alcohol functional groups, provides a reliable platform for creating novel molecular entities. For researchers in medicinal chemistry and process development, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Pharos. Cyclohexanol, 1-(aminomethyl)-. [Link]

-

PubChem. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

ChemSynthesis. This compound. [Link]

- Google Patents. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

Carl ROTH. Safety Data Sheet: Cyclohexanol. [Link]

-

Organic Syntheses. cycloheptanone. [Link]

-

SIELC Technologies. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

PharmaCompass. 1-(aminomethyl)cyclohexaneacetic acid. [Link]

-

PrepChem.com. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

-

PharmaCompass. 1-(aminomethyl)cyclohexaneacetic acid | Drug Information. [Link]

Sources

- 1. CAS 4000-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4000-72-0 | EAA00072 [biosynth.com]

- 3. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(aminomethyl)cyclohexan-1-ol | 4000-72-0 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [guidechem.com]

- 7. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 8. 1-(aminomethyl)cyclohexaneacetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-(Aminomethyl)cyclohexan-1-ol | SIELC Technologies [sielc.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Aminomethyl)cyclohexanol, a key chemical intermediate with significant relevance in pharmaceutical development. The document details the compound's core physicochemical properties, including its molecular formula and weight, and delves into established synthetic pathways. A significant focus is placed on its pivotal role as a precursor in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic. Furthermore, this guide outlines standard analytical methodologies for characterization and presents a detailed experimental protocol for its laboratory-scale synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group on the same carbon atom.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] The presence of a basic amine group and a polar hydroxyl group influences its chemical reactivity and solubility.[1]

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4] |

| Molecular Weight | 129.20 g/mol | [2][3][5] |

| IUPAC Name | 1-(aminomethyl)cyclohexan-1-ol | [2] |

| CAS Number | 4000-72-0 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 219.5°C at 760 mmHg | [6] |

| Melting Point | 122-123°C | [5] |

| pKa | 12.99 ± 0.20 (Predicted) | [5] |

| SMILES | C1CCC(CC1)(CN)O | [2] |

Molecular Structure Diagram

The structural formula of this compound illustrates the geminal arrangement of the aminomethyl and hydroxyl groups on the cyclohexane backbone.

Caption: Structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process, particularly for the pharmaceutical industry. A well-established and efficient method involves the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol.

Causality in Experimental Design: This synthetic route is favored due to the accessibility of the starting materials, cyclohexanone and nitromethane. The initial step, a Henry reaction (nitroaldol reaction), condenses these precursors to form 1-(nitromethyl)cyclohexanol. The choice of a base catalyst is crucial for this step. The subsequent reduction of the nitro group to a primary amine is a high-yielding transformation. Catalytic hydrogenation is preferred over other reduction methods (e.g., using metal hydrides) for its scalability, safety, and cleaner reaction profile, minimizing the formation of byproducts.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound from cyclohexanone.

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Gabapentin Precursor

The primary industrial application of this compound is as a key intermediate in the synthesis of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid].[7][8] Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain.

The structural similarity between this compound and Gabapentin is evident. The synthesis of Gabapentin often involves multi-step processes starting from precursors that ultimately lead to the formation of the final active pharmaceutical ingredient (API).[7][8] For instance, one patented method involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA), which itself can be derived from cyclohexanone.[8] Another approach involves the reaction of 1,1-cyclohexane-diacetic acid with acetic anhydride and ammonium acetate.[9] These synthetic routes underscore the importance of cyclohexane-based building blocks in the construction of the Gabapentin molecule.

The development of prodrugs, such as XP13512, is an advanced strategy to improve the pharmacokinetic profile of Gabapentin.[10] These prodrugs are designed to be converted into Gabapentin in the body and may utilize different intestinal transporters for absorption, potentially overcoming limitations of the parent drug.[10]

Analytical Methodologies

To ensure the purity and identity of this compound, particularly in a GxP environment, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Method Rationale: A reverse-phase (RP) HPLC method is suitable for separating this compound from potential impurities.[4] The compound's polar nature, due to the amine and hydroxyl groups, requires a mobile phase with a sufficient aqueous component for retention on a nonpolar stationary phase (like C18). An acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically added to the mobile phase to protonate the amine group, ensuring a single ionic form and leading to sharp, symmetrical peaks.[4]

Typical RP-HPLC Parameters:

-

Column: C18, 5 µm particle size

-

Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid)[4]

-

Detection: UV at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS)

-

Flow Rate: 1.0 mL/min

-

Temperature: Ambient or controlled (e.g., 30°C)

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis via catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. This procedure is adapted from established organic synthesis methodologies.[11]

Self-Validation and Trustworthiness: This protocol includes critical temperature control and catalyst handling steps. The exothermic nature of the hydrogenation requires careful moderation to prevent side reactions like hydrogenolysis, which would lower the yield.[11] The final workup is designed to isolate the product efficiently as a free base.

Materials:

-

1-(Nitromethyl)cyclohexanol

-

Glacial Acetic Acid

-

Raney Nickel (or other suitable catalyst, e.g., PtO₂)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Preparation: In a suitable hydrogenation vessel, dissolve 1-(nitromethyl)cyclohexanol in glacial acetic acid.

-

Rationale: Acetic acid serves as a solvent that is stable under hydrogenation conditions.

-

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. The amount should be determined based on the substrate scale.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi) and begin vigorous agitation.

-

Temperature Control: Monitor the reaction temperature closely. The hydrogenation is exothermic. Maintain the temperature between 25-35°C using a cooling bath if necessary.[11] Overheating can lead to reduced yields.[11]

-

Rationale: Controlling the exotherm prevents catalyst deactivation and unwanted side reactions.[11]

-

-

Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours depending on the scale and catalyst activity.[11]

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care, typically kept wet with solvent.

-

-

Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

-

Workup and Isolation: Dissolve the residue in water and cool in an ice bath. Carefully add a concentrated sodium hydroxide solution to make the mixture strongly alkaline (pH > 12). This neutralizes the acetic acid salt and liberates the free amine.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Conclusion

This compound is a fundamentally important molecule whose chemical properties are directly linked to its significant role in the pharmaceutical industry. Its straightforward synthesis from common starting materials and its crucial position as a precursor to Gabapentin highlight its value. The methodologies for its synthesis and analysis are well-established, allowing for consistent production and quality control. For professionals in drug development, a thorough understanding of this intermediate is essential for process optimization and the exploration of new therapeutic agents.

References

-

PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 133269-87-1,(1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105061239A - Gabapentin synthesis method.

-

Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). EP3604272A1 - Process for the preparation of gabapentin. Retrieved from [Link]

-

Hughes, T. V. (2016). Principles of early drug discovery. British Journal of Pharmacology, 173(13), 1735-1746. Retrieved from [Link]

-

Amshumali, M. K., Abhilash, N., & Patil, M. (2018). Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid. International Journal of Chemical Sciences, 16(4), 289. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanols. Retrieved from [Link]

- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Retrieved from [Link]

Sources

- 1. CAS 4000-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(Aminomethyl)cyclohexan-1-ol | SIELC Technologies [sielc.com]

- 5. 1-(aminomethyl)cyclohexan-1-ol | 4000-72-0 [chemicalbook.com]

- 6. CAS 4000-72-0 | this compound - Synblock [synblock.com]

- 7. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]

- 8. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

- 9. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 10. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Stereochemistry and Application of (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol is a chiral amino alcohol that serves as a critical building block and ligand in modern organic and medicinal chemistry. Its rigid cyclohexane framework, combined with the specific trans orientation of its hydroxyl and aminomethyl functional groups, defines a unique three-dimensional architecture. This guide provides an in-depth analysis of the molecule's stereochemical features, outlines a robust protocol for its stereoselective preparation via classical resolution, and explores its pivotal role in asymmetric catalysis. By understanding the causal relationship between its structure and function, researchers can effectively leverage this compound to achieve high levels of stereocontrol in the synthesis of complex chiral molecules and active pharmaceutical ingredients.

Introduction: The Architectural Significance of a Chiral Scaffold

In the pursuit of enantiomerically pure compounds, particularly within drug development where stereoisomers can exhibit vastly different pharmacological profiles, the choice of chiral ligands and auxiliaries is paramount.[1][2] (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol has emerged as a valuable tool due to its well-defined stereochemistry and bidentate nature, allowing it to form stable chelate complexes with various metals.[1][3] The molecule's cyclohexane backbone imparts conformational rigidity, a desirable trait for a chiral ligand as it reduces the number of possible transition states in a reaction, thereby enhancing enantioselectivity.[1] This guide will deconstruct the molecule's stereochemical identity, provide a field-proven method for its preparation, and illustrate its application as a powerful controller of stereochemical outcomes in asymmetric synthesis.[4]

Decoding the Stereochemistry: A Structural Deep Dive

The name (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol precisely defines its three-dimensional structure. Each component of this nomenclature provides a layer of critical stereochemical information.

Absolute Configuration: (1S,2R)

The molecule possesses two chiral centers at positions C1 and C2 of the cyclohexane ring. The absolute configuration of these centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

At C1 (the carbon bearing the -OH group): The substituents are ranked in order of decreasing atomic number: -OH (1), C2 (2), C6 (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 traces a counter-clockwise path, assigning it the (S) configuration.

-

At C2 (the carbon bearing the -CH₂NH₂ group): The substituents are ranked: C1 (1), -CH₂NH₂ (2), C3 (3), and -H (4). The sequence from 1 to 3 traces a clockwise path, assigning it the (R) configuration.

This specific (1S,2R) arrangement is fundamental to its utility as a chiral inductor.

Relative Configuration: trans

The trans descriptor indicates that the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are on opposite sides of the cyclohexane ring. In the more stable chair conformation, this forces both bulky substituents into equatorial positions, minimizing steric strain and locking the molecule into a predictable, rigid conformation. This contrasts with the cis isomer, where one group would be forced into a higher-energy axial position.

Optical Activity: (+)

The (+) symbol, or dextrorotatory, signifies that a solution of this enantiomer rotates plane-polarized light to the right (clockwise). This is an experimentally determined property and is not directly predictable from the (S,R) configuration.

Diagram: CIP Priority Assignment for (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol

Caption: Cahn-Ingold-Prelog priority assignment for the two chiral centers.

Stereoselective Synthesis: The Path to Enantiomeric Purity

While several methods for asymmetric synthesis exist, classical resolution of the racemic trans-2-(aminomethyl)cyclohexanol remains a robust, scalable, and cost-effective method for obtaining the enantiomerically pure compound. This approach relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol describes a validated method for resolving the racemic trans-amino alcohol to isolate the desired (1S,2R) enantiomer.[4]

Rationale: (R)-(-)-Mandelic acid is an effective resolving agent for amines. It reacts with the racemic amino alcohol to form a pair of diastereomeric salts: [(1S,2R)-amine • (R)-acid] and [(1R,2S)-amine • (R)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation.

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve racemic trans-2-(aminomethyl)cyclohexanol (1.0 eq) in methanol.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in a minimal amount of methanol.[4]

-

Slowly add the mandelic acid solution to the amine solution with stirring. The formation of a salt may cause a precipitate to form.

-

Gently heat the mixture until a clear solution is obtained. This ensures all salts are dissolved before controlled crystallization begins.

-

-

Fractional Crystallization (Self-Validation Step 1):

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for several hours to induce crystallization.[5] The salt of one diastereomer will preferentially crystallize due to its lower solubility.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. The cold solvent minimizes the loss of the desired product.

-

Trustworthiness Check: The solid collected is the less soluble diastereomeric salt, enriched in one enantiomer. The filtrate contains the more soluble salt, enriched in the other.

-

-

Liberation of the Free Amine:

-

Dissolve the collected crystalline salt in water.

-

Basify the solution by adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is >12. This deprotonates the amine and the carboxylic acid, breaking the salt.

-

Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2R)-(+)-trans-2-(aminomethyl)cyclohexanol.

-

-

Enantiomeric Purity Assessment (Self-Validation Step 2):

-

The ultimate validation of the resolution's success is the determination of enantiomeric excess (e.e.).

-

This is typically achieved by chiral High-Performance Liquid Chromatography (HPLC) or by converting the amine to a diastereomeric derivative (e.g., a Mosher's amide) and analyzing by ¹H NMR spectroscopy.

-

Trustworthiness Check: A successful resolution will yield the amine with >99% e.e.[4] The resolving agent, mandelic acid, can be recovered from the aqueous layer by acidification and extraction for reuse.[4]

-

Diagram: Workflow for Classical Resolution

Caption: Stepwise workflow for the resolution of racemic amine.

Applications in Asymmetric Catalysis

The true value of (1S,2R)-(+)-trans-2-(aminomethyl)cyclohexanol lies in its application as a chiral ligand in asymmetric catalysis.[4][6] The amino and hydroxyl groups act as a bidentate "pincer," coordinating to a metal center (e.g., Zinc, Ruthenium, Rhodium) to create a well-defined, chiral catalytic environment.[3]

Case Study: Asymmetric Transfer Hydrogenation of Ketones

A prominent application is in the asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols.[4]

Mechanism of Stereochemical Control:

-

Catalyst Formation: The (1S,2R) ligand reacts with a metal precursor (e.g., [RuCl₂(p-cymene)]₂) to form a chiral ruthenium catalyst.

-

Coordination: The ketone substrate coordinates to the chiral Ru-complex. The rigid, bulky cyclohexane backbone of the ligand creates a sterically hindered environment.

-

Stereoselective Hydride Transfer: A hydride source (e.g., isopropanol or formic acid) delivers a hydride to the carbonyl carbon. The ligand's stereochemistry dictates the facial selectivity of this attack. The substrate will orient itself to minimize steric clashes with the ligand, exposing one face of the carbonyl to the incoming hydride preferentially.

-

Product Release: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle.

The (1S,2R) configuration of the ligand directly translates into the selective formation of one enantiomer of the alcohol product, often with high enantiomeric excess.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [7][8] |

| Molecular Weight | 129.20 g/mol | [7][9] |

| Appearance | Colorless to pale yellow liquid or solid | [10] |

| Boiling Point | ~226 °C | [9] |

| Solubility | Soluble in water and polar organic solvents | [10] |

| Storage Temperature | 2-8 °C | [7] |

Spectroscopic Confirmation:

-

¹H and ¹³C NMR: Provides the carbon-hydrogen framework, confirming the connectivity and the trans relationship of the substituents through analysis of coupling constants.

-

FT-IR: Shows characteristic peaks for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3350 cm⁻¹), and C-H (sharp, ~2900 cm⁻¹) stretches.

-

Mass Spectrometry: Confirms the molecular weight (m/z = 129.20).

Conclusion

(1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol is more than just a chemical intermediate; it is a meticulously designed tool for stereochemical control. Its efficacy stems directly from its defined absolute and relative stereochemistry. The rigidity of the trans-cyclohexane backbone and the precise spatial arrangement of its coordinating functional groups create a predictable and powerful chiral environment. For researchers in drug development and asymmetric synthesis, a thorough understanding of this molecule's stereochemical foundation is the key to unlocking its full potential in the creation of enantiomerically pure, high-value compounds.

References

-

(1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol Information. LookChem. [Link]

-

Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

-

A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. National Institutes of Health. [Link]

-

Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). ResearchGate. [Link]

-

Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

-

TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8. ChemWhat. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Link]

-

Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed. [Link]

-

Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

- Resolution of racemic amino acids.

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]

-

Mastering Asymmetric Catalysis: The Role of Chiral Ligands. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]

-

Resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pnas.org [pnas.org]

- 4. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cas 133269-87-1,(1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol | lookchem [lookchem.com]

- 8. trans-2-(Aminomethyl)-1-cyclohexanol 97% | CAS: 5691-09-8 | AChemBlock [achemblock.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

An In-Depth Technical Guide to 1-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block with significant potential in medicinal chemistry and neuropharmacology. Drawing upon established scientific literature and field-proven insights, this document details the compound's physicochemical properties, synthesis, pharmacological profile, and the analytical and experimental methodologies crucial for its evaluation.

Introduction: A Molecule of Interest

This compound hydrochloride (AMCH) is a cyclohexanol derivative featuring a primary amine and a tertiary alcohol. Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of research and development applications[1]. The cyclohexane scaffold is a common motif in many biologically active molecules, and the presence of both a hydrogen bond donor (hydroxyl group) and a protonated amine group allows for diverse molecular interactions, positioning AMCH as a valuable intermediate in organic synthesis and a candidate for investigation in drug discovery programs, particularly those targeting the central nervous system[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [1][3] |

| Molecular Weight | 165.66 g/mol | [1][3] |

| Appearance | White to grey-beige powder | [1][3] |

| Melting Point | 217 - 219 °C | [4] |

| Solubility | Soluble in water | [1] |

| Computed XLogP3-AA | 0.2 (for free base) | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

The hydrochloride salt significantly enhances the aqueous solubility of the parent compound by protonating the primary amine, creating a more polar species suitable for biological assays and formulation development[1].

Synthesis and Formulation

The synthesis of this compound hydrochloride can be achieved through multiple synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Synthesis via Nitroaldol (Henry) Reaction

A common and effective method for the synthesis of AMCH involves a two-step process starting from cyclohexanone and nitromethane.

Logical Workflow for Synthesis via Nitroaldol Reaction:

Caption: Synthesis of AMCH via the Nitroaldol Reaction.

Step-by-Step Protocol:

-

Nitroaldol Condensation: To a stirred solution of cyclohexanone and nitromethane in methanol at 5-10°C, a solution of sodium hydroxide is added dropwise. The reaction is then cooled further and stirred to ensure complete formation of the intermediate, 1-(nitromethyl)cyclohexanol[3]. The rationale for the low temperature is to control the exothermic nature of the reaction and minimize side-product formation.

-

Reduction of the Nitro Group: The intermediate 1-(nitromethyl)cyclohexanol is then reduced to the corresponding amine. A common laboratory-scale method involves the use of iron powder in the presence of hydrochloric acid at a controlled pH and temperature (e.g., 40-50°C)[3]. Catalytic hydrogenation using a palladium catalyst is another viable and often cleaner alternative for this reduction.

-

Hydrochloride Salt Formation and Purification: The resulting free base, this compound, is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The final product is then purified by recrystallization to achieve the desired purity[1].

Synthesis via Reductive Amination

An alternative synthetic strategy is reductive amination, which can be a more direct approach.

Logical Workflow for Synthesis via Reductive Amination:

Caption: Synthesis of AMCH via Reductive Amination.

This method typically involves the reaction of cyclohexanone with formaldehyde and an amine source in the presence of a reducing agent[1]. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride being a mild and effective option for this one-pot process.

Pharmacological Profile and Mechanism of Action

Preliminary studies indicate that this compound hydrochloride possesses interesting pharmacological activities, particularly related to its potential as a neuroprotective agent and its interaction with neurotransmitter systems[1].

Interaction with GABA Receptors

Molecular docking studies suggest that AMCH interacts with GABA receptors. It is proposed to act as a competitive antagonist at GABAA receptors and may exhibit weak agonist activity at GABAB receptors through an allosteric mechanism[1]. The binding affinity varies depending on the GABAA receptor subunit composition, with key interactions including hydrogen bonding and π-π stacking within the orthosteric binding site[1].

Proposed Interaction with GABAA Receptor:

Caption: Proposed competitive antagonism of AMCH at the GABAA receptor.

Modulation of Monoamine Transporters

There is evidence to suggest that AMCH can modulate the activity of monoamine transporters. One study reported that the hydrochloride salt of a similar compound increases synaptic serotonin efflux in rat prefrontal cortex slices, suggesting an interaction with the serotonin transporter (SERT)[1]. The structural features of AMCH, including the cyclohexanol moiety and the protonated aminomethyl group, may allow it to interact with the binding pockets of these transporters[1].

Potential Neuroprotective Effects

The potential neuroprotective effects of AMCH are an area of active interest[1]. Its structural similarity to other neuroactive amines and its ability to interact with key neurotransmitter systems suggest that it may have a role in mitigating neuronal damage in various pathological conditions. However, detailed in vivo studies are required to fully elucidate these effects and their underlying mechanisms.

Experimental Protocols for Evaluation

To rigorously characterize the pharmacological and toxicological profile of this compound hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging a neuronal cell line (e.g., SH-SY5Y) with a neurotoxic stimulus and evaluating the ability of the test compound to mitigate cell death.

Experimental Workflow for In Vitro Neuroprotection Assay:

Caption: Workflow for an in vitro neuroprotection assay.

Step-by-Step Protocol:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and plate them in 96-well plates at a suitable density.

-

Compound Treatment: Prepare serial dilutions of this compound hydrochloride in the cell culture medium. Pre-treat the cells with the compound for a specified duration (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (to model oxidative stress) or glutamate (to model excitotoxicity), to the cell cultures.

-

Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control (untreated) group (e.g., 24 hours).

-

Viability Assessment: Quantify cell viability using a standard assay such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control and construct a dose-response curve to determine the EC₅₀ for neuroprotection.

Receptor Binding Assays

To determine the binding affinity of AMCH for various receptors and transporters, competitive radioligand binding assays are the gold standard.

Step-by-Step Protocol (General):

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor of interest.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the target receptor, and varying concentrations of this compound hydrochloride.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine the concentration of AMCH that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Analytical Methods for Characterization

Accurate and precise analytical methods are essential for the quality control and characterization of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of polar analytes. |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) | The organic modifier controls the retention time, while the acidic modifier improves peak shape for the amine. |

| Detection | UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS) | The compound lacks a strong chromophore, necessitating low UV wavelength detection or the use of a more universal detector like MS. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

For quantitative analysis, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound hydrochloride. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexyl protons, the aminomethyl protons, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 130.12. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would also show the protonated molecule at m/z 130.12.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye damage[2]. The hydrochloride salt may also cause skin and respiratory irritation[1].

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound hydrochloride is a compound with a compelling profile for researchers in medicinal chemistry and drug development. Its straightforward synthesis, favorable physicochemical properties in its salt form, and intriguing preliminary pharmacological data suggest its potential as a versatile chemical intermediate and a starting point for the design of novel therapeutic agents, particularly for neurological disorders. This guide provides a foundational understanding and practical methodologies to facilitate further investigation into this promising molecule.

References

-

PubChem. 1-(Aminomethyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclohexanol

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Versatile Building Block

1-(Aminomethyl)cyclohexanol, with CAS Registry Number 4000-72-0, is a bifunctional cycloaliphatic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold.[1][2] Its molecular formula is C₇H₁₅NO, and its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules where a rigid, functionalized cyclic core is required.[3]

Caption: Figure 1: Structure of this compound

Section 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting (multiplicity), which provides information about neighboring protons.

Expert Insight: The Challenge of Labile Protons

A defining feature of this compound's ¹H NMR spectrum is the presence of three labile protons: one on the hydroxyl group (-OH) and two on the primary amine (-NH₂). These protons can undergo rapid chemical exchange with each other and with trace amounts of acid or water in the solvent. This exchange often leads to broad signals that may not exhibit clear splitting patterns, and their chemical shifts can be highly dependent on concentration, temperature, and solvent.[2] A common and definitive method to identify these peaks is through a "D₂O shake," where a small amount of deuterium oxide is added to the NMR tube, causing the labile protons to be replaced by deuterium and their signals to disappear from the spectrum.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Causality: A deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.

-

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum on a 300 MHz or higher field instrument. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring.[4]

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A total of 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

Self-Validation (D₂O Exchange):

-

After acquiring the initial spectrum, remove the tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.

-

Re-acquire the spectrum. The disappearance of signals confirms their assignment as labile -OH or -NH₂ protons.

-

Data Interpretation: Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR signals for this compound.

| Label (See Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| a | 1.3 - 1.7 | Multiplet (m) | 10H | Cyclohexane ring protons (-CH₂-)₅ |

| b | 2.65 | Singlet (s) | 2H | Aminomethyl protons (-CH₂NH₂) |

| c | ~1.5 - 3.0 | Broad Singlet (br s) | 3H | -OH and -NH₂ (exchangeable) |

Note: Predicted data is based on computational models and may vary from experimental values.

Caption: Figure 3: ¹³C Assignments for this compound

Analysis:

-

Quaternary Carbon (C1): The carbon bearing the hydroxyl group is the most deshielded of the sp³ carbons, appearing around 71.5 ppm. Its signal is typically of lower intensity because it has no attached protons to benefit from the Nuclear Overhauser Effect during decoupling.

-

Aminomethyl Carbon (C2): The carbon of the -CH₂NH₂ group is deshielded by the adjacent nitrogen, with a predicted shift of ~51.0 ppm.

-

Ring Carbons (C3-C7): Due to molecular symmetry, the ten carbons of the ring produce three distinct signals. The C3/C7 carbons adjacent to the quaternary center are most deshielded (~35.0 ppm), followed by the C5 carbon (~26.0 ppm) and the C4/C6 carbons (~22.0 ppm).

Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. It is an excellent tool for identifying the functional groups present in a molecule.

Expert Insight: The Power of Hydrogen Bonding

The most prominent feature in the IR spectrum of this compound will be a very broad absorption band in the 3400-3200 cm⁻¹ region. This breadth is a direct consequence of intermolecular hydrogen bonding involving both the -OH and -NH₂ groups. This single, broad feature often obscures the distinct symmetric and asymmetric N-H stretches typical of a primary amine, blending them with the O-H stretch.

Experimental Protocol: IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solids and liquids.

Caption: Figure 4: ATR-FTIR Experimental Workflow

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to measure the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound directly onto the crystal.

-

Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically 16-32 scans are co-added to produce the final spectrum.

-

Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample and generate a strong, high-quality spectrum.

-

Data Interpretation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (very broad, strong) | O-H and N-H stretch (H-bonded) | Alcohol (-OH) and Amine (-NH₂) |

| 2930, 2855 (strong) | C-H stretch | Aliphatic (Cyclohexane & -CH₂-) |

| ~1590 (medium, broad) | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1450 (medium) | C-H bend (scissoring) | -CH₂- |

| ~1070 (strong) | C-O stretch | Tertiary Alcohol |

| ~1040 (strong) | C-N stretch | Aliphatic Amine |

Analysis:

-

O-H / N-H Region: As mentioned, a dominant, very broad peak is expected between 3400 and 3200 cm⁻¹. This single feature confirms the presence of exchangeable, hydrogen-bonded protons from both the alcohol and amine groups. [5]* C-H Stretch Region: Strong, sharp peaks just below 3000 cm⁻¹ (typically around 2930 and 2855 cm⁻¹) are definitive evidence of sp³ C-H bonds, corresponding to the cyclohexane ring and the aminomethyl group. [6]* Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations. The most useful and identifiable peaks are the strong C-O stretch of the tertiary alcohol (~1070 cm⁻¹) and the C-N stretch (~1040 cm⁻¹). The N-H bending vibration around 1590 cm⁻¹ further confirms the primary amine.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the precise carbon and proton framework, confirming the connectivity and symmetry of the molecule. IR spectroscopy provides rapid and definitive confirmation of the critical alcohol and primary amine functional groups. Together, these techniques form a self-validating system essential for structure verification, quality control, and ensuring the integrity of starting materials in research, development, and manufacturing environments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77614, 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18372154. Retrieved from [Link].

-

American Elements (n.d.). Sodium Dodecylbenzenesulfonate. Retrieved from [Link].

-

Human Metabolome Database (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved from [Link].

-

ResearchGate (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Cyclohexanol, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

LibreTexts Chemistry (2021). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link].

-

LookChem (n.d.). Cas 133269-87-1,(1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol. Retrieved from [Link].

-

LibreTexts Chemistry (2022). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link].

-

ResearchGate (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper. Retrieved from [Link].

-

Green Mountain Chemicals (n.d.). Sodium Dodecyl Benzene Sulphonate (SDBS) CAS# 25155-30-0. Retrieved from [Link].

-

YouTube (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link].

-

Wikipedia (2023). 1,3-Bis(aminomethyl)cyclohexane. Retrieved from [Link].

-

Chemistry Stack Exchange (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link].

-

eCampusOntario Pressbooks (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link].

Sources

- 1. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4000-72-0 | this compound - Synblock [synblock.com]

- 3. Cas 133269-87-1,(1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical development and fine chemical synthesis, the journey of a molecule from a laboratory curiosity to a viable product is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide offers an in-depth exploration of the solubility characteristics of 1-(Aminomethyl)cyclohexanol, a versatile bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility in various solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, we aim to empower scientists to navigate the complexities of this molecule's solution behavior.

Molecular Architecture and its Implications for Solubility

This compound possesses a molecular formula of C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol .[1][2] Its structure is characterized by a non-polar cyclohexane ring, which provides a lipophilic character, and two highly polar functional groups: a primary aminomethyl group (-CH₂NH₂) and a tertiary hydroxyl group (-OH).[3] This amphiphilic nature is the primary determinant of its solubility profile.

-

The Polar Head: The amino and hydroxyl groups are capable of forming strong hydrogen bonds with protic solvents like water and alcohols. The lone pair of electrons on the nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atoms on both the amine and hydroxyl groups can act as hydrogen bond donors. The presence of the amine group also imparts basic properties to the molecule, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility.[3] The hydrochloride salt of this compound, for instance, is expected to have enhanced solubility in polar solvents.[4]

-

The Non-Polar Tail: The cyclohexane ring is a bulky, non-polar hydrocarbon moiety. This part of the molecule will have favorable van der Waals interactions with non-polar, aprotic solvents.

The interplay between these two opposing characteristics dictates the molecule's solubility in a given solvent, adhering to the fundamental principle of "like dissolves like."

Theoretical Solubility Profile: An Expert's Perspective